

Metepa (CAS Number 57-39-6): A

Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of **Metepa** (CAS 57-39-6), an organophosphorus compound with significant applications in research and industry. This document consolidates key data on its physicochemical characteristics, toxicological profile, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

Metepa, chemically known as Tris(2-methyl-1-aziridinyl)phosphine oxide, is a phosphoramide. [1] It is also referred to by several synonyms, including MAPO (Methyl aphoxide), Methaphoxide, and Metapoxide.[2] At room temperature, **Metepa** is an amber-colored liquid with an amine-like odor.[1][3] It is miscible with water and organic solvents.[1][3]

Table 1: Physicochemical Properties of **Metepa**



Property	Value	Reference(s)	
CAS Number	57-39-6	[2]	
Molecular Formula	C ₉ H ₁₈ N ₃ OP [2]		
Molecular Weight	215.237 g/mol	[2]	
Appearance	Amber liquid	[1][3]	
Odor	Amine-like	[1][3]	
Melting Point	25 °C	[4]	
Boiling Point	90-92 °C at 0.15-0.3 mmHg	[2]	
Density	1.079 g/cm ³	[4]	
Solubility	Miscible with water and organic solvents	[1][3]	
Stability	Decomposes at 170°C and in the presence of acid. Polymerization can occur upon contact with acidic materials or impurities with active hydrogen.	[3]	

Toxicological Profile

Metepa is a toxic compound, primarily exerting its effects through ingestion and dermal absorption.[1] It is classified as a strong irritant to the skin.[1] The toxicological data indicates its potential as a carcinogen, mutagen, and reproductive toxicant.

Table 2: Acute Toxicity of Metepa in Rats

Route of Administration	Sex	LD50 (mg/kg)	Reference(s)
Oral	Male	136	[2]
Oral	Female	213	[2]



Carcinogenicity, Mutagenicity, and Teratogenicity

Metepa is considered a questionable carcinogen with experimental carcinogenic data.[1] Studies in rats have demonstrated its carcinogenic effects.[5][6] As an alkylating agent, **Metepa** can interact with DNA, leading to mutations and potential carcinogenicity.[7] It has also been shown to have experimental teratogenic and reproductive effects.[1][6]

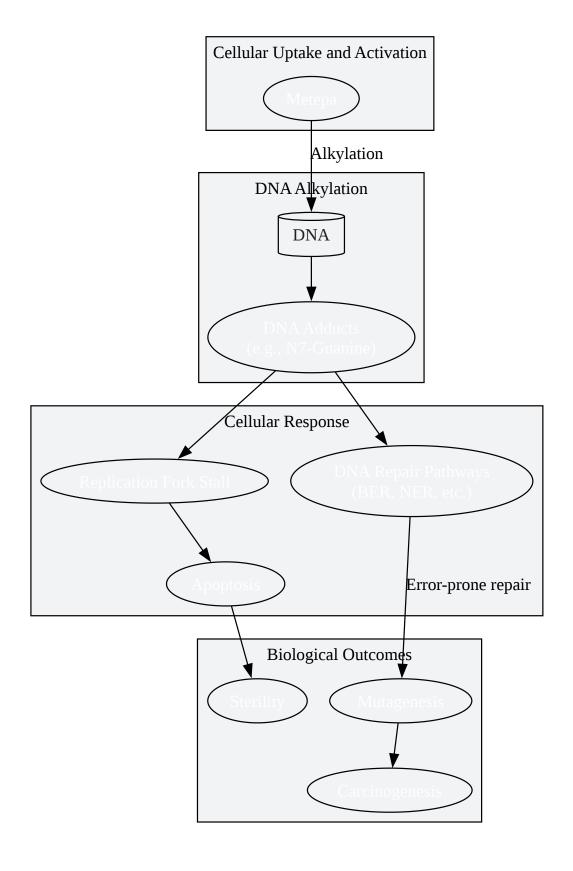
Reproductive Effects

A primary characteristic of **Metepa** is its action as a chemosterilant, capable of restricting ovarian development in insects.[2][7] In rats, repeated small doses primarily affect the testes, while higher doses can damage the ovaries and bone marrow.[1] Oral administration of 5 mg/kg/day in male rats led to a significant reduction in fertility within 22 days and sterility within 70 days, accompanied by testicular atrophy.[1]

Mechanism of Action: DNA Alkylation and Cellular Consequences

The biological activity of **Metepa** stems from its nature as an alkylating agent. The aziridinyl groups in the molecule are highly reactive and can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.





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Caption: Workflow for acute toxicity testing of Metepa.



Methodology:

- Animal Model: Adult male and female rats of the Sherman strain were used.
- Housing: Animals were housed individually in wire-mesh cages and provided with food and water ad libitum.
- Oral Administration: Metepa was dissolved in corn oil and administered via gavage to groups of rats at various dosage levels.
- Dermal Administration: For dermal toxicity, the backs of the rats were clipped, and different concentrations of **Metepa** were applied.
- Observation: The animals were observed for a specified period (e.g., 7 days) for signs of toxicity and mortality.
- Data Analysis: The LD50 values were calculated using the statistical method of Litchfield and Wilcoxon.

Sterilizing, Carcinogenic, and Teratogenic Effects in Rats

Reference: Gaines, T. B., & Kimbrough, R. D. (1966). The sterilizing, carcinogenic and teratogenic effects of **metepa** in rats. Bulletin of the World Health Organization, 34(2), 317–320. [5]

- Objective: To evaluate the long-term effects of Metepa on reproduction, carcinogenicity, and teratogenicity in rats.
- Methodology for Sterility Assessment:
 - Animal Model: Adult male rats were administered daily oral doses of Metepa.
 - Mating Studies: At various intervals, the treated males were mated with untreated females.
 - Endpoints: Fertility was assessed by the number of successful pregnancies and the number of offspring per litter.



- Histopathology: Testes of treated males were examined histologically for signs of atrophy.
- Methodology for Carcinogenicity Assessment:
 - Long-term Administration: Rats were administered Metepa over an extended period (e.g., a significant portion of their lifespan).
 - Clinical Observation: Animals were monitored for the development of tumors.
 - Necropsy and Histopathology: At the end of the study or upon death, a complete necropsy
 was performed, and tissues were examined for neoplastic changes.
- Methodology for Teratogenicity Assessment:
 - Dosing During Gestation: Pregnant female rats were administered Metepa during specific periods of organogenesis.
 - Fetal Examination: Near the end of gestation, the females were sacrificed, and the fetuses were examined for external, visceral, and skeletal abnormalities.

Applications

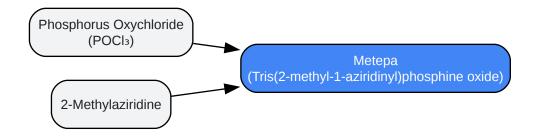
Metepa's primary applications are rooted in its biological and chemical reactivity:

Chemosterilant: It is used in entomological research and pest control to induce sterility in insects, thereby controlling their populations. [2][7]* Industrial Uses: Metepa is utilized in the textile industry for crease-proofing and flame-proofing fabrics. [1][3]It also serves as a cross-linking agent for polymers and as a bonding agent in solid rocket propellants. [3]

Synthesis

A common method for the synthesis of Tris(2-methyl-1-aziridinyl)phosphine oxide (**Metepa**) involves the reaction of 2-methylaziridine with phosphorus oxychloride. [8] dot





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Caption: Simplified synthesis of **Metepa**.

A patented method describes the preparation by emulsifying a water-immiscible solvent for **Metepa** into an aqueous solution of propylenimine (2-methylaziridine) and an alkali. [9]This emulsion is cooled, and a solution of phosphorus oxychloride in a water-immiscible solvent is added while maintaining alkaline conditions. [9]

Safety and Handling

Metepa is a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a cool, well-ventilated area away from heat and incompatible materials such as acids. [3]* Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx). [1] This technical guide provides a comprehensive summary of the properties of Metepa. Researchers and professionals are encouraged to consult the cited literature for more detailed information.

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